4-Maleimidobutyric acid
Overview
Description
4-Maleimidobutyric acid, also known as 4-(2,5-dioxo-2H-pyrrol-1(5H)-yl)butanoic acid, contains a maleimide group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Synthesis Analysis
During the synthesis of UCS1025A, a chromatography-free preparation of this compound was developed on a one-mole scale . Maleimidoalkanoic acids and their activated derivatives, such as their N-hydroxysuccinimide esters, are important, though expensive, linkers for the conjugation of biomolecules .Molecular Structure Analysis
The empirical formula of this compound is C8H9NO4 . It has a molecular weight of 183.16 .Chemical Reactions Analysis
The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored at a temperature between 0-10°C .Scientific Research Applications
Synthesis and Biomolecular Conjugation
4-Maleimidobutyric acid is prominently used in the synthesis of maleimides and related compounds. It serves as a crucial linker for biomolecule conjugation, particularly in large-scale preparations. This is illustrated in the development of a chromatography-free method for synthesizing this compound, highlighting its role in facilitating the conjugation of biomolecules (Figueiredo et al., 2008).
Enzymatic Inactivation Studies
This compound derivatives, such as N-(1-pyrene)maleimide, have been used to study the inactivation of enzymes like 4-aminobutyrate aminotransferase. This enzyme's inactivation was monitored using fluorescence spectroscopy, revealing the critical role of certain residues in the enzyme's activity. The use of maleimide derivatives in such studies aids in understanding enzyme functionality and inhibition (Choi & Churchich, 1985).
Biochemical Conjugate Synthesis
The versatility of this compound extends to the preparation of maleimido acids and maleoyl derivatives of peptides. These compounds are useful for synthesizing peptides with maleimide groups, which can then be utilized in a wide range of biochemical conjugates. This application is significant in the field of bioconjugation chemistry, where precise modifications of biomolecules are crucial (Keller & Rudinger, 1975).
Polymer Synthesis
In polymer science, this compound is used in the synthesis of novel monomers and copolymers, for example, in the creation of tributyltin carboxylate maleimide monomers. These monomers are further copolymerized to develop materials with specific characteristics like solubility and thermal stability, demonstrating the compound's utility in advanced material synthesis (Găină & Gaina, 2009).
Fire and Heat Resistant Materials
This compound derivatives are also employed inthe production of fire and heat-resistant laminating resins. By reacting 4-aminophenoxy cyclotriphosphazenes with maleic anhydride to produce maleamic acids and then converting them to maleimides, polymers with high limiting oxygen indices and char yields are obtained. These polymers are particularly useful in applications requiring heat and fire resistance, such as fabric impregnants (Kumar, Fohlen, & Parker, 1983).
Therapeutic Effects in Proteostasis
4-Phenylbutyric acid, a related compound, has been studied for its role in maintaining proteostasis. It acts as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress. This property is significant in understanding protein folding mechanisms and potential therapeutic applications in various pathologies (Kolb et al., 2015).
Biosynthesis from Methane
Innovative research has explored the biosynthesis of 4-hydroxybutyrate, a chemically related compound, from methane. This involves engineering specific pathways in Methylosinus trichosporium OB3b, a type II methanotroph, to synthesize 4-hydroxybutyrate and its copolymers, demonstrating the potential of methane as a feedstock for bioplastic production (Nguyen & Lee, 2021).
Mechanism of Action
Target of Action
4-Maleimidobutyric acid is a PROTAC linker and a modification reagent for thiol groups in proteins . It is primarily used to modify proteins or large biomolecules for functionalization and cross-linking chemical modification reactions .
Mode of Action
This compound is a heterobifunctional cross-linking reagent with amine and sulfhydryl reactivity . It is typically coupled initially to molecules containing primary amines by amide bonds . The second coupling is specific for molecules containing free sulfhydryl by thioether linkage . This dual reactivity allows it to create a bridge between two different biomolecules, enabling the construction of complex bioconjugates .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biomolecules it is used to modify. As a cross-linking agent, it can enable the construction of complex bioconjugates, which can have a wide range of effects depending on their specific composition and structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the coupling reactions it is involved in are typically buffered at specific pH levels . Furthermore, it is sensitive to moisture and should be stored in a cool place . The specific environmental conditions required would also depend on the biomolecules it is used with.
Safety and Hazards
Future Directions
4-Maleimidobutyric acid may be used as a spacer in the construction of drug and other types of bioconjugates . It is used with N-hydroxysuccinimide ester as a bifunctional cross-linking agent . It is a modification reagent for thiol groups in proteins . This suggests potential future applications in the field of drug development and bioconjugation .
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-6-3-4-7(11)9(6)5-1-2-8(12)13/h3-4H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPQROHLJFARLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392183 | |
Record name | 4-Maleimidobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57078-98-5 | |
Record name | 4-Maleimidobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57078-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Maleimidobutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Maleimidobutyric acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ96MF9P4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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